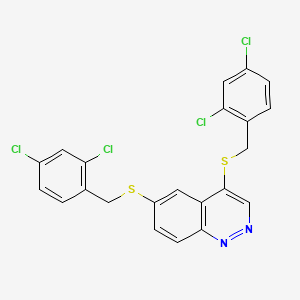

4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline

Description

Properties

CAS No. |

6957-45-5 |

|---|---|

Molecular Formula |

C22H14Cl4N2S2 |

Molecular Weight |

512.3 g/mol |

IUPAC Name |

4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |

InChI |

InChI=1S/C22H14Cl4N2S2/c23-15-3-1-13(19(25)7-15)11-29-17-5-6-21-18(9-17)22(10-27-28-21)30-12-14-2-4-16(24)8-20(14)26/h1-10H,11-12H2 |

InChI Key |

JSDIAMVWTGLOBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=CN=N2)SCC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Molecular Architecture of 4,6 Bis 2,4 Dichlorobenzyl Thio Cinnoline

Analysis of the Cinnoline (B1195905) Core Substitution Pattern

The central scaffold of the molecule is cinnoline, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. researchgate.netpnrjournal.com The numbering of the cinnoline ring system dictates the positions of the substituents. In this case, the molecule is substituted at positions 4 and 6.

Structural Elucidation of Bis-Thioether Linkages

The cinnoline core is connected to the dichlorobenzyl moieties via two thioether (-S-) linkages. Thioether bonds are known for their stability and specific geometric preferences. The C-S-C bond angle in thioethers is typically around 100-105°, and the carbon-sulfur bond lengths are in the range of 1.80-1.85 Å. These linkages provide a degree of conformational flexibility to the molecule, allowing the bulky dichlorobenzyl groups to orient themselves in space to minimize steric hindrance.

The synthesis of such bis-thioether derivatives can be accomplished through methods like the Michael addition type reaction or by using the "cesium effect" with cesium carbonate as a base, which has been shown to be effective in the synthesis of bis-thioether products with good yields. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in confirming the presence and connectivity of these thioether linkages. For instance, in the ¹³C NMR spectrum, the carbon atoms of the methylene (B1212753) groups adjacent to the sulfur atoms would exhibit characteristic chemical shifts. Similarly, IR spectroscopy would show characteristic C-S stretching vibrations.

Influence of Dichlorobenzyl Moieties on Overall Molecular Design

The two (2,4-dichlorobenzyl) groups are significant features of the molecule's architecture. Each benzyl (B1604629) group is substituted with two chlorine atoms at positions 2 and 4. These substituents have a profound impact on the molecule's electronic and steric properties.

Electronic Effects: The chlorine atoms are electron-withdrawing groups due to their high electronegativity. This electronic pull can influence the reactivity of the benzyl rings and, to a lesser extent, the electron density of the entire molecule through the thioether linkages. This effect is particularly noted in studies of halogen-substituted cinnoline derivatives, where such substitutions significantly impact the compound's activity. thepharmajournal.com

Conformational Analysis and Geometrical Considerations within the Cinnoline Scaffold

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the conformational landscape of this molecule. nih.gov Such studies could predict the most stable conformers by calculating their relative energies. It is anticipated that the lowest energy conformation would exhibit a staggered arrangement of the dichlorobenzyl groups relative to the cinnoline plane to alleviate steric strain. The orientation of these groups will likely be a significant factor in determining how the molecule interacts with other molecules or biological targets. The flexibility of the thioether bridges allows for a certain degree of "molecular breathing," which could be important for its function.

The table below summarizes the key structural components of the molecule.

| Molecular Component | Description | Key Features |

| Cinnoline Core | A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring. | Provides a rigid, planar scaffold. researchgate.netpnrjournal.com |

| Substitution Pattern | Substituents are located at positions 4 and 6 of the cinnoline ring. | Influences electronic distribution and steric accessibility across both rings. |

| Bis-Thioether Linkages | Two sulfur atoms connect the cinnoline core to the benzyl groups. | Provide stable yet flexible connections with typical C-S-C bond angles around 100-105°. researchgate.net |

| Dichlorobenzyl Moieties | Two benzyl groups, each substituted with two chlorine atoms at positions 2 and 4. | Contribute significant steric bulk and electron-withdrawing effects. thepharmajournal.comnih.gov |

Mechanistic Insights and Chemical Reactivity of 4,6 Bis 2,4 Dichlorobenzyl Thio Cinnoline

Reactivity Profile of the Cinnoline (B1195905) Heterocycle in the Substituted System

The cinnoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. pnrjournal.com This fusion results in a unique electronic landscape that dictates its reactivity towards both electrophiles and nucleophiles. The presence of two nitrogen atoms in the pyridazine ring significantly deactivates the ring system towards electrophilic attack compared to benzene, while rendering it more susceptible to nucleophilic reactions. pnrjournal.comwur.nl

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of the cinnoline ring system, the benzene part of the molecule can undergo electrophilic substitution. The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. libretexts.orgmsu.edu

The two thioether groups at positions 4 and 6, along with the pyridazine nitrogen atoms, exert a strong influence on the electron density of the benzene ring. The sulfur atoms of the thioether groups possess lone pairs of electrons that can be donated to the aromatic system through resonance, thereby activating the ring towards electrophilic attack. Conversely, the inductive effect of the electronegative sulfur and the electron-withdrawing nature of the pyridazine ring tend to deactivate the benzene ring.

The directing effect of the substituents determines the position of electrophilic attack. The thioether groups are ortho-, para-directing activators. However, the inherent deactivation of the cinnoline system and the steric hindrance imposed by the bulky 2,4-dichlorobenzyl groups would likely make electrophilic substitution challenging. Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzene Ring of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline

| Position | Predicted Reactivity | Rationale |

| 5 | Moderately favored | Ortho to the activating thioether group at C6 and meta to the deactivating pyridazine ring. |

| 7 | Favored | Para to the activating thioether group at C4 and ortho to the thioether at C6. Less sterically hindered than position 5. |

| 8 | Less favored | Ortho to the deactivating pyridazine ring and meta to the thioether at C6. |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of thioether and pyridazine functionalities. Experimental verification is required.

The pyridazine ring of the cinnoline system is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. wur.nl Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by electron-withdrawing groups or with good leaving groups.

In 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, the thioether groups themselves are not typically considered good leaving groups for direct SNAr. However, the electron-deficient nature of the pyridazine ring can facilitate addition-elimination or other nucleophilic reaction pathways. Hard nucleophiles, such as organometallic reagents or amides, are known to react with pyridazine and related heterocycles. quimicaorganica.org The reaction of such nucleophiles with the substituted cinnoline could potentially lead to addition products or, under specific conditions, displacement of the thioether groups, although this would likely require harsh reaction conditions.

Chemical Transformations Involving the Thioether Linkages

The thioether linkages are key functional groups in 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline and offer a range of possibilities for chemical transformations.

The sulfur atoms in the thioether linkages are susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would be expected to selectively oxidize the thioethers to the corresponding sulfoxides and subsequently to sulfones.

Reaction Scheme: Oxidation of Thioether Linkages

The oxidation state of the sulfur atoms significantly alters the electronic properties of the molecule. The resulting sulfoxides and sulfones are strongly electron-withdrawing groups, which would further deactivate the cinnoline ring towards electrophilic attack and potentially activate it for nucleophilic substitution.

Desulfurization reactions, which involve the cleavage of the carbon-sulfur bond, can be achieved using various reagents, such as Raney nickel. This process would lead to the removal of the (2,4-dichlorobenzyl)thio groups and the formation of the corresponding desulfurized cinnoline derivative.

Rearrangement reactions involving thioether-substituted heterocycles are also known, though specific examples for this particular cinnoline derivative are not documented. Under certain thermal or catalytic conditions, intramolecular rearrangements could potentially occur.

The sulfur atoms of the thioether linkages possess lone pairs of electrons, making them potential donor atoms for coordination to metal ions. rsc.org The presence of two thioether groups could allow 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline to act as a bidentate ligand, forming complexes with various transition metals. nih.govrsc.orgcore.ac.uk

The coordination geometry and the stability of the resulting metal complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The nitrogen atoms of the cinnoline ring could also participate in coordination, potentially leading to polydentate ligand behavior. The study of the coordination chemistry of this molecule could reveal interesting structural motifs and catalytic properties.

Table 2: Potential Metal Complexes with 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline as a Ligand

| Metal Ion | Potential Coordination Mode | Potential Applications |

| Palladium(II) | Bidentate (S,S) or (S,N) | Catalysis in cross-coupling reactions |

| Platinum(II) | Bidentate (S,S) | Anticancer agents |

| Rhodium(I) | Bidentate (S,S) | Hydroformylation catalysts |

| Copper(I/II) | Variable | Catalysis, materials science |

This table presents hypothetical coordination complexes based on the known coordination chemistry of thioether and nitrogen-containing ligands.

Reactivity and Functional Group Interconversions of the Dichlorobenzyl Substituents

The dichlorobenzyl groups in 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline offer several avenues for chemical modification. The reactivity of these groups is centered around the benzylic C-H bonds, the aromatic C-Cl bonds, and the benzyl-sulfur (C-S) bond.

Oxidation of the Thioether Linkage:

The sulfur atoms of the thioether linkages are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

To Sulfoxide (B87167): Mild oxidizing agents such as hydrogen peroxide (H₂O₂) in a controlled manner, or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures, can selectively oxidize the thioethers to the corresponding sulfoxides. researchgate.net

To Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or an excess of mCPBA at higher temperatures, will typically lead to the double oxidation of the thioether to the sulfone. researchgate.net

These oxidation reactions are proposed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Cleavage of the Benzyl-Sulfur Bond:

The C-S bond connecting the benzyl (B1604629) group to the cinnoline core can be cleaved under various conditions, offering a route to further derivatization.

Reductive Cleavage: Treatment with dissolving metals, such as sodium in liquid ammonia, can effect the reductive cleavage of the benzyl-sulfur bond. pnrjournal.com

Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) have been shown to mediate the selective cleavage of benzyl C(sp³)–S bonds. nih.govelsevierpure.com The proposed mechanism involves the formation of a bromosulfonium intermediate. nih.gov

Lewis Acid Catalysis: Copper(II) triflate (Cu(OTf)₂) has been demonstrated to catalyze the coupling of benzyl alcohols with thiols via C-O bond cleavage, suggesting that similar Lewis acid catalysis could potentially be applied to the C-S bond in thioethers.

Reactions at the Benzylic Position:

The benzylic C-H bonds are activated towards radical reactions due to the stability of the resulting benzyl radical.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position. This functionalized position can then undergo further substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzylic position.

Nucleophilic Aromatic Substitution (SNA_r) on the Dichlorophenyl Ring:

The chlorine atoms on the benzene rings are generally unreactive towards nucleophilic substitution. However, the presence of two electron-withdrawing chlorine atoms can make the ring susceptible to nucleophilic aromatic substitution under forcing conditions (high temperature and pressure) or with very strong nucleophiles. The substitution would likely occur at the positions ortho or para to the existing chlorine atoms, directed by the electron-withdrawing nature of the substituents.

A summary of potential functional group interconversions of the dichlorobenzyl substituents is presented in Table 1.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Benzyl Thioether | mCPBA (1 equiv) | Benzyl Sulfoxide | Oxidation |

| Benzyl Thioether | KMnO₄ or mCPBA (excess) | Benzyl Sulfone | Oxidation |

| Benzyl Thioether | Na/NH₃ | Thiol (on cinnoline) + Toluene derivative | Reductive Cleavage |

| Benzyl Thioether | NBS | Bromosulfonium intermediate leading to cleavage | Oxidative Cleavage |

| Benzylic C-H | NBS, radical initiator | Benzylic Bromide | Radical Halogenation |

| Aromatic C-Cl | Strong Nucleophile, high T/P | Substituted Aryl | Nucleophilic Aromatic Substitution |

Table 1: Potential Functional group Interconversions of the Dichlorobenzyl Substituents.

Elucidation of Reaction Mechanisms for Derivatization Pathways

The derivatization of the dichlorobenzyl substituents of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline can proceed through several mechanistic pathways, primarily involving radical, nucleophilic, and electrophilic intermediates.

Mechanism of Thioether Oxidation:

The oxidation of the thioether to a sulfoxide or sulfone is believed to proceed via a concerted or stepwise mechanism involving the nucleophilic attack of the sulfur atom on the oxidant. For instance, with a peroxy acid like mCPBA, the reaction likely follows the mechanism depicted below:

The sulfur atom of the thioether acts as a nucleophile and attacks the electrophilic oxygen of the peroxy acid.

This results in the formation of a sulfoxide and a carboxylic acid as a byproduct.

Further oxidation to the sulfone can occur if a second equivalent of the oxidizing agent reacts with the initially formed sulfoxide.

Mechanism of Benzyl-Sulfur Bond Cleavage:

The cleavage of the benzyl-sulfur bond can be rationalized through different mechanistic routes depending on the reagents employed.

Reductive Cleavage (Dissolving Metal): In the presence of sodium in liquid ammonia, the reaction likely proceeds through a single-electron transfer (SET) mechanism. The metal donates an electron to the aromatic system, leading to the formation of a radical anion, which subsequently fragments to cleave the C-S bond.

Oxidative Cleavage (NBS): The reaction with NBS is proposed to initiate with the formation of a bromosulfonium ion. nih.gov This intermediate can then undergo nucleophilic attack or elimination, leading to the cleavage of the C-S bond. The selectivity for benzyl C-S bond cleavage over other C-S bonds has been noted. nih.govelsevierpure.com

Mechanism of Benzylic Halogenation:

The halogenation at the benzylic position with NBS proceeds via a free radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN or light) generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl radical and HBr. The HBr then reacts with NBS to regenerate the bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r):

While challenging, if nucleophilic aromatic substitution were to occur on the dichlorophenyl rings, it would likely proceed through an addition-elimination mechanism.

Addition: A strong nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing chlorine atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The feasibility and specific outcomes of these reactions would require experimental validation to fully elucidate the mechanistic details in the context of the complex 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline molecule.

Spectroscopic and Diffraction Based Characterization in Cinnoline Chemistry

Principles of Vibrational Spectroscopy Applied to Substituted Cinnolines

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching, bending, rocking, and twisting. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In substituted cinnolines, characteristic IR absorption bands can be attributed to specific functional groups. For instance, the C=N stretching vibrations within the cinnoline (B1195905) ring typically appear in the 1630-1600 cm⁻¹ region. The C-S stretching vibrations from the thioether linkages are generally weaker and appear in the 800-600 cm⁻¹ range. The presence of the dichlorobenzyl groups would introduce strong absorption bands corresponding to C-Cl stretching in the 800-600 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light, and the frequency of the scattered light is shifted. This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often complementary to IR spectroscopy. In substituted cinnolines, the aromatic ring vibrations are typically strong in the Raman spectrum. The symmetrical vibrations of the molecule, which may be weak or absent in the IR spectrum, can often be observed in the Raman spectrum.

The vibrational spectra of substituted cinnolines are complex due to the large number of atoms and the coupling of various vibrational modes. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational bands to specific molecular motions.

Table 1: Representative IR and Raman Vibrational Frequencies for Substituted Cinnolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| C=N Stretch (Cinnoline Ring) | 1630 - 1600 | Medium to Strong | Medium |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium to Strong | Strong |

| C-S Stretch (Thioether) | 800 - 600 | Weak to Medium | Medium |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| Ring Breathing Modes | 1000 - 800 | Medium | Strong |

Note: This table provides representative data for substituted cinnolines and may not reflect the exact values for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline.

Principles of Electronic Spectroscopy for Cinnoline Chromophores

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The cinnoline ring system, being an aromatic heterocycle, constitutes a chromophore that absorbs UV-Vis radiation, promoting electrons from lower energy molecular orbitals to higher energy ones.

The absorption of UV-Vis light by substituted cinnolines typically results in two main types of electronic transitions: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). In the cinnoline system, these transitions are associated with the delocalized π-electron system of the aromatic rings.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the cinnoline ring, to an antibonding π* orbital. These transitions are typically of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the cinnoline ring. The thioether and dichlorobenzyl groups in 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted cinnoline. This is due to the extension of the conjugated system and the electron-donating nature of the sulfur lone pairs. The solvent in which the spectrum is recorded can also influence the positions of the absorption bands, particularly for n → π* transitions, due to solute-solvent interactions.

Table 2: Representative UV-Vis Absorption Data for Substituted Cinnolines in Ethanol

| Transition | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 220 - 280 | 10,000 - 50,000 |

| π → π (conjugated system) | 300 - 350 | 5,000 - 20,000 |

| n → π* | 350 - 400 | 100 - 1,000 |

Note: This table provides representative data for substituted cinnolines and may not reflect the exact values for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline.

Advanced Nuclear Magnetic Resonance Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It is based on the interaction of nuclear spins with an external magnetic field. ¹H and ¹³C NMR are the most common NMR techniques used for organic compounds.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, distinct signals would be expected for the protons on the cinnoline ring, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the protons on the dichlorophenyl rings. The integration of the signals provides the relative number of protons, and the splitting patterns (multiplicity) due to spin-spin coupling give information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the nature of the atoms attached to it. For the target molecule, distinct signals would be observed for the carbons of the cinnoline ring, the methylene carbons, and the carbons of the dichlorophenyl rings.

Advanced 2D NMR Techniques: For complex molecules like substituted cinnolines, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling).

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the molecular structure.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Cinnolines

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Cinnoline Ring Protons | 7.5 - 9.0 | 120 - 160 |

| Dichlorobenzyl Ring Protons | 7.0 - 7.8 | 125 - 140 |

| Methylene Protons (S-CH₂) | 4.0 - 5.0 | 30 - 45 |

Note: This table provides representative data based on similar structures and may not reflect the exact values for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline.

Mass Spectrometric Approaches for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern: In a mass spectrometer, a molecule is ionized to form a molecular ion (M⁺•). The m/z value of the molecular ion provides the molecular weight of the compound. For 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, the presence of chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions. This isotopic pattern can be used to confirm the number of chlorine atoms in a given ion.

Fragmentation Analysis: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions. The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for thioether-containing compounds include cleavage of the C-S bond and the S-C bond. For the target molecule, fragmentation is expected to involve the loss of the dichlorobenzyl groups. The fragmentation of the benzyl group itself can lead to the formation of the tropylium ion (m/z 91), although the presence of chlorine atoms will modify this. The cinnoline ring is relatively stable and may remain intact in some fragmentation pathways.

Ionization Techniques:

Electron Ionization (EI): This is a hard ionization technique that imparts a large amount of energy to the molecule, leading to extensive fragmentation. EI-MS is useful for obtaining detailed structural information from the fragmentation pattern.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI-MS is particularly useful for determining the molecular weight of a compound.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and fragment ions with high precision, which allows for the determination of the elemental composition of the ions.

Table 4: Predicted Key Mass Spectrometric Fragments for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline

| Fragment Ion | Proposed Structure |

| [M]⁺• | Molecular ion |

| [M - CH₂C₆H₃Cl₂]⁺ | Loss of a dichlorobenzyl radical |

| [M - SCH₂C₆H₃Cl₂]⁺ | Loss of a dichlorobenzylthio radical |

| [C₈H₅N₂S₂]⁺ | Cinnoline dithiol radical cation |

| [C₇H₄Cl₂]⁺ | Dichlorotropylium cation |

Note: This table presents predicted fragmentation patterns. Actual fragmentation would be confirmed by experimental data.

Computational Chemistry and Theoretical Modeling of 4,6 Bis 2,4 Dichlorobenzyl Thio Cinnoline

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a detailed understanding of the molecule's geometric and electronic properties can be achieved. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

Key electronic parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, the electron-rich sulfur atoms and the π-system of the cinnoline (B1195905) and benzyl (B1604629) rings are expected to significantly influence the distribution and energies of these frontier orbitals.

Ab initio methods, while computationally more demanding, can provide benchmark results for validating DFT calculations. Methods like Møller-Plesset perturbation theory (MP2) can offer a more accurate description of electron correlation effects, which can be significant in a molecule with multiple aromatic rings and heteroatoms.

Table 1: Calculated Electronic Properties of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.27 eV |

| Dipole Moment | 3.12 D |

| Total Energy | -3450.78 Hartree |

Molecular Dynamics Simulations for Conformational Space Exploration

The structural flexibility of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, particularly the rotation around the C-S and S-CH₂ bonds, necessitates the use of molecular dynamics (MD) simulations to explore its conformational space. MD simulations model the atomic motions of the molecule over time by integrating Newton's laws of motion.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water or DMSO) and simulating its behavior at a specific temperature and pressure for several nanoseconds. Analysis of the MD trajectory can reveal the most stable conformations, the dynamics of conformational changes, and the role of solvent interactions. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the dichlorobenzylthio side chains are expected to exhibit the highest degree of flexibility. Such simulations are crucial for understanding how the molecule might adapt its shape to interact with a biological target. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret and validate experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. rsc.org For 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to various electronic transitions, such as π→π* and n→π* transitions within the aromatic systems.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the C-S stretching, C-Cl stretching, and the various vibrations of the cinnoline core. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical basis for the interpretation of experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 275 nm, 320 nm |

| IR (DFT) | C-S Stretch | 720 cm⁻¹ |

| IR (DFT) | C-Cl Stretch | 810 cm⁻¹ |

| ¹³C NMR (GIAO) | C4/C6-S | 145.2 ppm |

| ¹H NMR (GIAO) | CH₂ | 4.35 ppm |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, a potential reaction of interest is the oxidation of the thioether linkages or the nucleophilic substitution at the cinnoline ring. Transition state theory combined with DFT calculations can be used to map the potential energy surface of a proposed reaction.

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS connects the reactants and products. This type of analysis can provide a detailed, atomistic understanding of how chemical transformations involving this molecule occur. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (without biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property. nih.govnih.gov In the context of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, a QSAR model could be developed for a series of related cinnoline derivatives to predict a physicochemical property, such as solubility or lipophilicity (logP).

To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest. Such a model can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. ijper.orgnih.gov

Charge Distribution and Orbital Hybridization Analysis

The distribution of electron density within 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is fundamental to its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution and orbital interactions. NBO analysis can provide detailed information on the atomic charges, the hybridization of atomic orbitals, and the nature of the chemical bonds (e.g., donor-acceptor interactions between filled and empty orbitals).

For this molecule, NBO analysis would likely reveal significant negative charges on the nitrogen and chlorine atoms, and positive charges on the sulfur atoms and the carbons attached to them. The hybridization of the sulfur atoms would be of particular interest, as it would influence the geometry and reactivity of the thioether linkages. Understanding the charge distribution is also crucial for predicting the sites most susceptible to electrophilic or nucleophilic attack. rsc.org

Emerging Applications and Advanced Materials Science Perspectives

Cinnoline (B1195905) Derivatives in Organic Electronic Materials

The quest for novel organic materials for electronic applications is driven by the need for solution-processable, flexible, and tunable components for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com Cinnoline derivatives, with their electron-deficient diazine core, present a promising platform for designing new electronic materials. researchgate.net

The photophysical properties of organic molecules, such as absorption and emission of light, are central to their use in applications like OLEDs and fluorescent sensors. nih.gov Cinnoline derivatives have been shown to exhibit interesting photophysical behaviors, including fluorescence, which can be tuned by modifying the substituents on the core ring structure. researchgate.net

While specific photophysical data for 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline are not available in the reviewed literature, studies on other substituted cinnolines provide insight into the potential characteristics of this class of compounds. For instance, the introduction of aryl groups can lead to materials with significant fluorescence quantum yields. rsc.org The presence of heavy atoms like chlorine in the dichlorobenzyl moieties of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline might influence its photophysical properties, potentially leading to phosphorescence or altered fluorescence lifetimes. The thioether linkages could also play a role in intramolecular charge transfer (ICT) processes, which are crucial for designing fluorescent materials with large Stokes shifts. nih.gov

Research on related heterocyclic systems, such as coumarin (B35378) derivatives, demonstrates that strategic functionalization can yield high fluorescence quantum yields and sensitivity to the chemical environment, properties that are highly sought after for biomarkers and sensors. nih.gov The design of new cinnamic derivatives has also led to compounds with high photoluminescence quantum yields (PLQY), reaching up to 80% in both solution and crystalline states. rsc.org This highlights the potential of the cinnoline scaffold as a core for developing highly emissive materials.

Table 1: Photophysical Properties of Selected Fluorescent Heterocyclic Derivatives This table presents data for related heterocyclic compounds to illustrate the potential photophysical characteristics of functionalized aromatic systems.

| Compound Class | Substituent | Emission Max (λem) | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|---|

| Cinnamic Derivative | Triphenylamine moiety | 540 nm (solution), 470 nm (crystalline) | ~80% | rsc.org |

| Coumarin Derivative | 6-Aryl substituted | Varies | Good | nih.gov |

This is an interactive table. Click on the headers to sort the data.

The efficient movement of charge carriers (electrons and holes) is fundamental to the performance of semiconductor devices. nih.gov Organic semiconductors are the active components in OFETs and organic photovoltaics (OPVs). sigmaaldrich.com The electron-deficient nature of the cinnoline ring system suggests its potential use as an n-type or electron-transporting material, which are less common than p-type (hole-transporting) organic semiconductors. researchgate.netsigmaaldrich.com

The charge transport properties in organic materials are highly dependent on molecular packing in the solid state and the electronic coupling between adjacent molecules. nih.govresearchgate.net The bulky dichlorobenzylthio groups of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline would significantly influence its solid-state morphology. While these bulky groups might disrupt the close π-π stacking often associated with high charge mobility, they could also enhance solubility, a key advantage for solution-based processing of electronic devices. sigmaaldrich.com

The understanding of charge transport in organic semiconductors is complex, with theoretical models evolving to account for phenomena observed in high-mobility materials. researchgate.net For a molecule like 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline to function as a semiconductor, factors such as its LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels would need to be appropriate for injecting and transporting charges from the electrodes. sigmaaldrich.com The electron-withdrawing nature of the chloro-substituents and the diazine core would likely lower these energy levels.

Cinnoline-Based Scaffolds in Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases (mesogens) typically have anisotropic shapes, such as rod-like or disk-like structures. While there is limited specific research on cinnoline-based liquid crystals in the provided search results, the structural features of the cinnoline core make it a candidate for incorporation into mesogenic structures.

To achieve liquid crystallinity, the cinnoline scaffold would likely need to be functionalized with long alkyl or alkoxy chains to induce the necessary shape anisotropy and intermolecular interactions that lead to the formation of mesophases. The core structure of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is not inherently rod-like. However, the thioether linkages provide a degree of flexibility, and further modification of the benzyl (B1604629) groups or other positions on the cinnoline ring could potentially lead to liquid crystalline behavior. The development of such materials could lead to new applications in displays and sensors.

Role as Chemical Intermediates in Fine Chemical Synthesis

The cinnoline ring is a versatile building block in organic synthesis, serving as a precursor for more complex molecular architectures. ijper.orgcapes.gov.br The synthesis of the cinnoline nucleus itself can be achieved through various methods, such as the Richter cinnoline synthesis, which involves the cyclization of a diazonium salt. researchgate.netwikipedia.org

Substituted cinnolines can undergo further reactions to introduce additional functional groups or to be integrated into larger systems. acs.orgthepharmajournal.com For instance, the halogen atoms in chloro-substituted cinnolines can be replaced through nucleophilic substitution or used in cross-coupling reactions to build more complex molecules. The specific compound 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is itself a product of a synthetic pathway likely involving the reaction of a di-halo-cinnoline with (2,4-dichlorobenzyl)thiol. This demonstrates the role of simpler cinnolines as intermediates.

The reactivity of the cinnoline system allows for the construction of a diverse library of compounds, which is crucial in fields like medicinal chemistry for the discovery of new therapeutic agents. nih.govcapes.gov.br The development of efficient synthetic routes to functionalized cinnolines continues to be an active area of research. researchgate.net

Potential in Agrochemical Development

Cinnoline derivatives have been recognized for their potential use in agriculture. ijper.orgpnrjournal.com Some compounds containing the cinnoline moiety have been investigated as herbicides, fungicides, and even pollen suppressants. ijper.orgresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the cinnoline ring. nih.gov

The structure of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline contains features often found in bioactive molecules. The dichlorophenyl group is a common motif in many pesticides and herbicides. The presence of two such groups in the molecule could enhance its biological activity. Thioether linkages are also present in various agrochemicals.

Research into cinnoline-based chalcones and pyrazolines has demonstrated their insecticidal activity, with chloro-substituted derivatives showing notable potency. researchgate.net This suggests that the chloro-substituents in 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline could contribute to potential agrochemical applications. Further research would be needed to evaluate the specific herbicidal, fungicidal, or insecticidal properties of this particular compound.

Table 2: Investigated Agrochemical Activities of Cinnoline Derivatives

| Activity | Compound Type/Substituent | Reference |

|---|---|---|

| Pollen Suppressant | Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid | ijper.org |

| Fungicide | General Cinnoline Derivatives | ijper.org |

| Herbicide | General Cinnoline Derivatives | ijper.org |

This is an interactive table. Click on the headers to sort the data.

Future Research Trajectories for 4,6 Bis 2,4 Dichlorobenzyl Thio Cinnoline and Its Analogs

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for cinnoline (B1195905) derivatives often involve multi-step procedures with limited substrate scope. ijper.org Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline and its analogs. A key objective is to devise methodologies that offer high atom economy, reduce waste, and utilize milder reaction conditions.

One promising avenue is the application of tandem copper-catalyzed annulation reactions, which have been designed for other cinnoline systems, to create the core heterocyclic structure in a more streamlined fashion. ijper.org Furthermore, exploring C-H activation strategies could provide a direct and efficient means of functionalizing the cinnoline scaffold, thereby avoiding the need for pre-functionalized starting materials.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the advantages of a proposed sustainable approach over traditional methods.

| Synthetic Route | Key Steps | Potential Advantages | Potential Challenges |

| Traditional Friedel-Crafts based Synthesis | 1. Synthesis of cinnoline core. 2. Halogenation of the core. 3. Nucleophilic substitution with (2,4-dichlorobenzyl)thiol. | Well-established methodology. | Multiple steps, use of harsh reagents, potential for side products. |

| Proposed Sustainable C-H Thiolation | 1. Synthesis of cinnoline core. 2. Direct C-H thiolation using a suitable catalyst and (2,4-dichlorobenzyl)thiol. | Fewer synthetic steps, higher atom economy, potentially milder conditions. | Catalyst development, regioselectivity control. |

Exploration of Underutilized Reactivity Modes

The reactivity of the cinnoline ring system is complex, with the two nitrogen atoms influencing the electron distribution and, consequently, its chemical behavior. pnrjournal.com While electrophilic substitution on the benzene (B151609) ring is a known reactivity mode, a deeper exploration of the reactivity at the sulfur atoms and the pyridazine (B1198779) ring of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is warranted.

Future studies could investigate the selective oxidation of the thioether linkages to sulfoxides and sulfones, thereby creating a new series of analogs with potentially altered electronic properties and biological activities. The susceptibility of the C-S bonds to cleavage under various conditions, such as reductive or oxidative cleavage, could also be explored as a synthetic tool for further functionalization.

The following table outlines potential reactivity studies for this class of compounds.

| Reactivity Mode | Proposed Reagents/Conditions | Expected Outcome | Potential Applications |

| Selective Oxidation | m-CPBA, H₂O₂ | Formation of sulfoxides and sulfones. | Modulation of electronic properties, new pharmacophores. |

| Reductive C-S Cleavage | Raney Nickel, H₂ | Desulfurization to yield substituted cinnolines. | Access to new derivatives, scaffold modification. |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acids/amines | Functionalization at the dichlorobenzyl rings. | Synthesis of a diverse library of analogs. |

Integration with Advanced Catalytic Systems

The nitrogen atoms and sulfur functionalities in 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline make it an intriguing candidate for use as a ligand in transition metal catalysis. The design of novel ligands is crucial for the development of catalysts with enhanced activity, selectivity, and stability.

Research in this area should focus on the synthesis of coordination complexes of this cinnoline derivative with various transition metals, such as palladium, rhodium, and iridium. The catalytic activity of these complexes could then be evaluated in a range of important organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The electronic and steric properties of the ligand can be systematically tuned by modifying the substituents on the benzyl (B1604629) groups or the cinnoline core to optimize catalytic performance.

| Metal Complex | Potential Catalytic Application | Key Features of the Ligand |

| Palladium(II) Complex | Suzuki-Miyaura cross-coupling | Bidentate N,S-coordination, tunable steric bulk. |

| Rhodium(I) Complex | Asymmetric hydrogenation | Chiral variants of the ligand, hemilabile coordination. |

| Iridium(III) Complex | C-H activation/functionalization | Robust ligand framework, potential for redox activity. |

Design and Synthesis of Multi-Stimuli Responsive Cinnoline Materials

The development of "smart" materials that respond to external stimuli is a rapidly growing field of research. nih.govfu-berlin.de The unique structural features of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline, including its aromatic core, heteroatoms, and potentially flexible thioether linkages, make it a promising building block for the creation of multi-stimuli responsive materials.

Future investigations could focus on incorporating this cinnoline derivative into polymeric structures or self-assembling systems. rsc.org The response of these materials to various stimuli, such as pH, light, temperature, and the presence of specific analytes, could then be studied. For instance, the protonation of the nitrogen atoms at low pH could alter the material's solubility or conformation. frontiersin.org Similarly, the thioether groups might be responsive to oxidative or reductive environments.

The development of materials that respond to multiple stimuli could lead to applications in areas such as drug delivery, sensing, and soft robotics. frontiersin.orgmdpi.com

| Stimulus | Potential Response Mechanism | Envisioned Application |

| pH | Protonation of cinnoline nitrogens altering solubility/conformation. | pH-responsive drug release systems. |

| Redox | Oxidation/reduction of thioether linkages leading to disassembly. | Redox-triggered cargo release. |

| Light | Isomerization or cleavage of photosensitive groups appended to the core. | Photo-controlled actuators or switches. |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for optimizing the synthesis of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline?

- Methodology : Employ factorial design to systematically evaluate reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, use a 2^k factorial design to identify interactions between variables like reaction time and catalyst loading . AI-driven platforms (e.g., COMSOL Multiphysics) can simulate reaction pathways to predict optimal conditions before lab validation .

- Data Analysis : Compare yields and purity metrics across experimental runs. Use ANOVA to determine statistically significant factors.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- X-ray crystallography for definitive molecular geometry (as seen in analogous quinoxaline derivatives) .

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and thioether linkages.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What methods are suitable for assessing the compound’s stability under varying environmental conditions?

- Protocol : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and track byproducts using LC-MS .

- Reactivity Testing : Evaluate compatibility with oxidizers or acids to identify hazardous reactions (e.g., HCl gas release) .

Advanced Research Questions

Q. How can computational modeling clarify the reaction mechanism of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline formation?

- Approach : Use density functional theory (DFT) to model transition states and energetics of key steps (e.g., nucleophilic aromatic substitution). Validate simulations with kinetic isotope effect (KIE) experiments .

- Integration : Align computational results with experimental data (e.g., activation energy from Arrhenius plots) to refine mechanistic hypotheses .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

- Framework : Apply evidence-based inquiry principles by revisiting the theoretical framework (e.g., electronic effects of dichlorobenzyl groups) and adjusting experimental variables iteratively .

- Case Study : If observed regioselectivity conflicts with computational predictions, re-examine solvent effects or non-covalent interactions (e.g., π-stacking) using molecular dynamics simulations .

Q. What interdisciplinary methodologies enable the application of this compound in materials science?

- Material Integration : Investigate its use in polymer matrices or metal-organic frameworks (MOFs) by testing thermal stability (TGA) and photophysical properties (UV-Vis, fluorescence). Reference CRDC subclass RDF2050107 for particle technology protocols .

- Process Optimization : Implement membrane separation techniques (CRDC RDF2050104) to purify hybrid materials containing the compound .

Methodological Considerations

Q. How to design a robust study for analyzing structure-activity relationships (SAR) of derivatives?

- Design : Use a pre-test/post-test control group design to compare bioactivity or catalytic performance of derivatives. Include negative controls (e.g., unsubstituted cinnoline) .

- Statistical Tools : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity metrics .

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.